N'-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazine functional group, where at least one hydrogen atom is replaced by a substituent containing an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide typically involves the acylation of 2,4-dihydroxybenzoic acid hydrazide with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 2,4-dihydroxybenzoic acid hydrazide and 3-chlorobenzoyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane or chloroform, under reflux conditions.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 3-chlorobenzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chlorobenzoyl)isonicotinohydrazide: Similar in structure but with an isonicotinoyl group instead of the dihydroxybenzoyl group.
N’-(3-chlorobenzoyl)benzohydrazide: Lacks the hydroxyl groups present in N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide.
Uniqueness
N’-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide is unique due to the presence of both hydroxyl groups and the chlorobenzoyl moiety, which can contribute to its specific biological activities and chemical reactivity. The hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets.
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)-2,4-dihydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-9-3-1-2-8(6-9)13(20)16-17-14(21)11-5-4-10(18)7-12(11)19/h1-7,18-19H,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLJVBIEMDKOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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